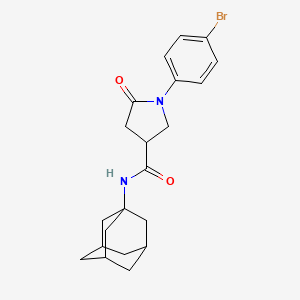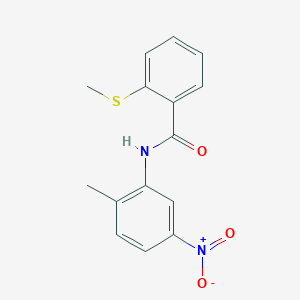![molecular formula C14H28N2 B4982352 N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine, also known as BTC, is a chemical compound that has been widely used in scientific research due to its unique properties. BTC is a bicyclic amine that is composed of two rings, which makes it structurally distinct from other amines. The compound has been found to have a variety of applications in different fields of research, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
The mechanism of action of N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to be related to its unique structure. The bicyclic rings of this compound allow it to interact with other molecules in a variety of ways, including hydrogen bonding and van der Waals interactions. These interactions may contribute to the compound's ability to cross biological membranes and interact with target molecules.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects in different systems. In the central nervous system, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin. In the cardiovascular system, this compound has been found to have vasodilatory effects, which may contribute to its potential as a therapeutic agent for hypertension. In the immune system, this compound has been found to have anti-inflammatory effects, which may make it a potential target for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine in lab experiments include its unique structure, which allows it to interact with other molecules in a variety of ways. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are many potential future directions for research on N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine. In medicinal chemistry, this compound may be further explored as a drug delivery agent for the treatment of neurological disorders. In material science, this compound may be used to create novel materials with enhanced properties for use in electronics and energy storage. In catalysis, this compound may be further explored as a catalyst for a variety of chemical reactions, including those used in the production of pharmaceuticals and fine chemicals. Overall, the unique properties of this compound make it a promising compound for further research in a variety of fields.
Synthesis Methods
The synthesis of N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine can be achieved through a multistep process that involves the reaction of bicyclo[2.2.1]hept-2-ene with 2,2,4-trimethylpentane-1,3-diamine. The reaction is carried out under high pressure and temperature conditions, and the resulting product is purified through a series of chromatography steps. The yield of the reaction is typically high, making the synthesis of this compound a cost-effective process.
Scientific Research Applications
N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine has been used in a variety of scientific research applications due to its unique properties. In medicinal chemistry, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In material science, this compound has been used to create novel materials with enhanced properties, such as increased stability and improved conductivity. In catalysis, this compound has been found to be an effective catalyst for a variety of chemical reactions, including hydrogenation and oxidation.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-14(2,10-16(3)4)9-15-13-8-11-5-6-12(13)7-11/h11-13,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRBWQKUXXMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2CCC1C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)

![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![(1R*,3S*,6R*,8S*)-4-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4982327.png)
![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)
![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B4982361.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)
